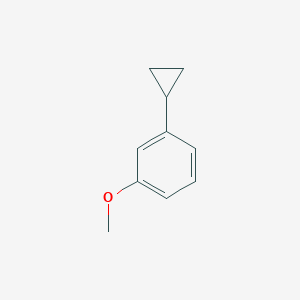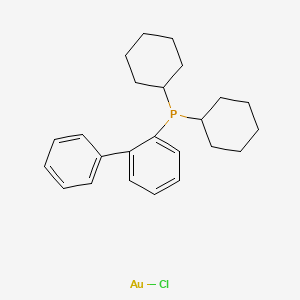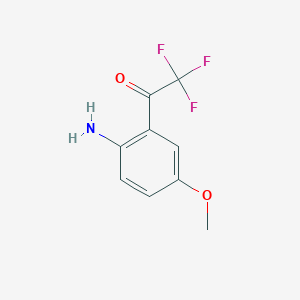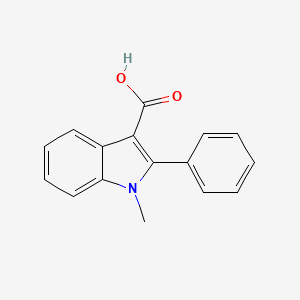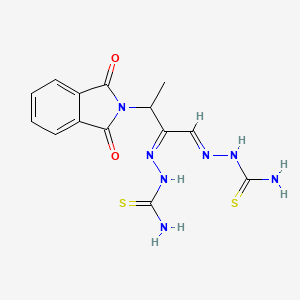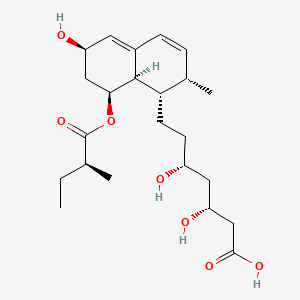
6'-エピプラバスタチン
説明
6’-Epipravastatin is a secondary isomeric metabolite of pravastatin, a widely used statin medication for managing hypercholesterolemia. Statins, including pravastatin, function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis .
科学的研究の応用
6’-Epipravastatin has several scientific research applications:
Chemistry: It is used to study the isomerization and metabolic pathways of statins.
Biology: Researchers investigate its role in cellular processes and its interaction with various enzymes.
Medicine: It is studied for its potential effects on cholesterol levels and cardiovascular health.
Industry: The compound is used in the development and testing of new pharmaceutical formulations
作用機序
Target of Action
6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . The primary target of 6’-Epipravastatin, like pravastatin, is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a key component of cell membranes and a precursor of various bioactive molecules. By inhibiting HMG-CoA reductase, 6’-Epipravastatin reduces the production of cholesterol in the body .
Mode of Action
6’-Epipravastatin, as an HMG-CoA reductase inhibitor, binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on cell surfaces and enhances receptor-mediated catabolism and clearance of circulating LDL .
Biochemical Pathways
The action of 6’-Epipravastatin affects the cholesterol biosynthesis pathway . By inhibiting the conversion of HMG-CoA to mevalonate, it reduces the production of cholesterol. This leads to a decrease in the levels of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, in the bloodstream .
Pharmacokinetics
The pharmacokinetics of 6’-Epipravastatin is similar to that of pravastatin. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The molecular and cellular effects of 6’-Epipravastatin’s action include a decrease in intracellular cholesterol levels and an increase in the number of LDL receptors on cell surfaces . This leads to enhanced receptor-mediated catabolism and clearance of circulating LDL, thereby reducing the levels of ‘bad cholesterol’ in the bloodstream .
Action Environment
While specific studies on the influence of environmental factors on the action of 6’-Epipravastatin are limited, it is known that factors such as diet, lifestyle, and co-administration with other drugs can impact the efficacy and stability of statins in general . For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of statins. Similarly, certain drugs can interact with statins, altering their metabolism and potentially leading to side effects
生化学分析
Biochemical Properties
6’-Epipravastatin, like pravastatin, is involved in the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which is the metabolic pathway that produces cholesterol and other isoprenoids . This interaction with HMG-CoA reductase is key to its role in biochemical reactions.
Cellular Effects
6’-Epipravastatin, through its inhibition of HMG-CoA reductase, impacts various types of cells and cellular processes. It influences cell function by reducing the synthesis of cholesterol, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6’-Epipravastatin involves the inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol . This action at the molecular level leads to a decrease in cholesterol production.
Temporal Effects in Laboratory Settings
The effects of 6’-Epipravastatin over time in laboratory settings are related to its stability and degradation. As a metabolite of pravastatin, it shares similar pharmacokinetic properties
Metabolic Pathways
6’-Epipravastatin is involved in the cholesterol synthesis pathway through its inhibition of the enzyme HMG-CoA reductase . This enzyme is a key player in the mevalonate pathway, which leads to the production of cholesterol and other isoprenoids .
Transport and Distribution
6’-Epipravastatin is likely to be transported and distributed within cells and tissues in a manner similar to pravastatin. Pravastatin is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that 6’-Epipravastatin also localizes to this organelle
準備方法
6’-Epipravastatin can be synthesized through nonenzymatic acid-catalyzed isomerization of pravastatin in the stomach before absorption . Additionally, it can be produced in the cytosol of human liver and small intestinal mucosa cells in the presence of the cofactor adenosine-3-phosphate . Industrial production methods for pravastatin, and by extension its metabolites, often involve fermentation processes using microorganisms such as Penicillium chrysogenum .
化学反応の分析
6’-Epipravastatin undergoes several types of chemical reactions:
Oxidation: This reaction can occur under acidic conditions, leading to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can modify the structure of 6’-Epipravastatin.
Substitution: This reaction involves the replacement of functional groups within the molecule, often facilitated by nucleophilic attack.
Common reagents and conditions used in these reactions include acidic environments for oxidation and specific enzymes or chemical agents for reduction and substitution. The major products formed from these reactions include 3′α-isopravastatin, 3′α,5′β-dihydroxy-pravastatin, and desacyl-dehydropravastatin .
類似化合物との比較
6’-Epipravastatin is similar to other metabolites of pravastatin, such as 3′α-isopravastatin and 3′α,5′β-dihydroxy-pravastatin . it is unique in its specific isomeric form and the conditions under which it is produced. Compared to other statins, pravastatin and its metabolites, including 6’-Epipravastatin, have distinct pharmacokinetic properties, such as higher hydrophilicity and different metabolic pathways .
Similar Compounds
- 3′α-Isopravastatin
- 3′α,5′β-Dihydroxy-pravastatin
- Desacyl-dehydropravastatin
- 3′′-Hydroxy-pravastatin
特性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZSHMICQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250737-12-3 | |
| Record name | 6'-Epipravastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250737123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-EPIPRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76ZW7E32P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


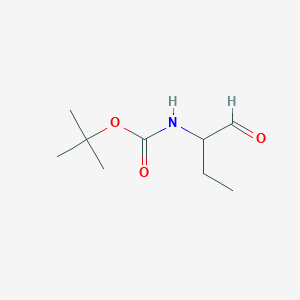
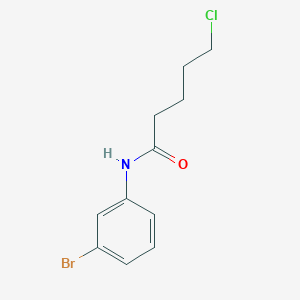
![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)
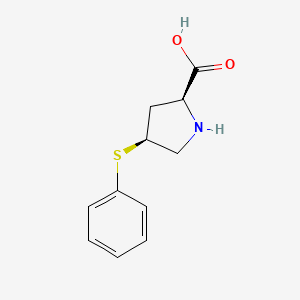

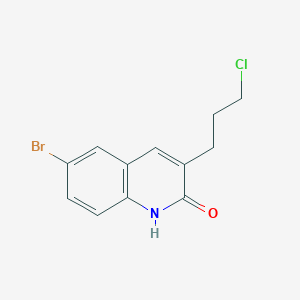
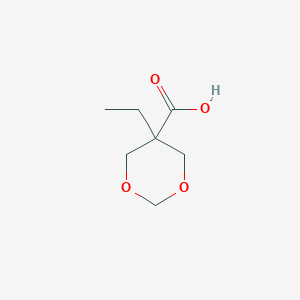
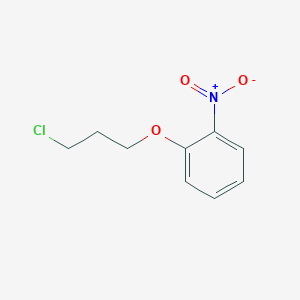
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)
